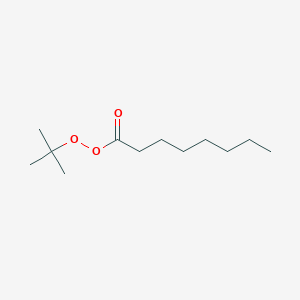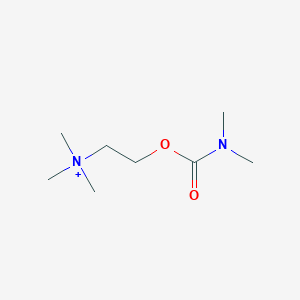
Dimethylcarbamylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylcarbamylcholine (DMCC) is a cholinergic compound that has been utilized in scientific research for several decades. DMCC is a synthetic compound that is similar in structure to acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems. DMCC has been used to study the mechanisms of cholinergic neurotransmission and to investigate the physiological effects of cholinergic compounds.
Wirkmechanismus
Dimethylcarbamylcholine acts as an agonist for cholinergic receptors, specifically nicotinic and muscarinic receptors. Dimethylcarbamylcholine binds to these receptors and activates them, leading to the release of neurotransmitters and subsequent physiological effects.
Biochemische Und Physiologische Effekte
Dimethylcarbamylcholine has been shown to have a variety of biochemical and physiological effects, including increased heart rate, increased blood pressure, increased respiratory rate, and increased muscle contraction. These effects are mediated through the activation of cholinergic receptors and subsequent release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethylcarbamylcholine has several advantages for use in laboratory experiments, including its stability, purity, and ability to activate cholinergic receptors. However, Dimethylcarbamylcholine also has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are several future directions for research on Dimethylcarbamylcholine, including the development of new drugs that target cholinergic receptors, the investigation of the effects of Dimethylcarbamylcholine on different types of cholinergic receptors, and the exploration of the potential therapeutic applications of Dimethylcarbamylcholine in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanisms of Dimethylcarbamylcholine action and its potential side effects.
Synthesemethoden
Dimethylcarbamylcholine can be synthesized through a variety of methods, including the reaction of choline chloride with dimethylcarbamyl chloride. The resulting compound is purified through a series of chemical reactions and distillations to produce a high-purity form of Dimethylcarbamylcholine.
Wissenschaftliche Forschungsanwendungen
Dimethylcarbamylcholine has been used in a variety of scientific research applications, including studies on the mechanisms of cholinergic neurotransmission, the effects of cholinergic compounds on the central and peripheral nervous systems, and the development of new drugs for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
14721-70-1 |
|---|---|
Produktname |
Dimethylcarbamylcholine |
Molekularformel |
C8H19N2O2+ |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
2-(dimethylcarbamoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C8H19N2O2/c1-9(2)8(11)12-7-6-10(3,4)5/h6-7H2,1-5H3/q+1 |
InChI-Schlüssel |
SYTFEYDNYKQRMV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC[N+](C)(C)C |
Kanonische SMILES |
CN(C)C(=O)OCC[N+](C)(C)C |
Andere CAS-Nummern |
14721-70-1 |
Verwandte CAS-Nummern |
14721-77-8 (chloride) 30892-85-4 (iodide) |
Synonyme |
dimethylcarbamylcholine dimethylcarbamylcholine chloride dimethylcarbamylcholine iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



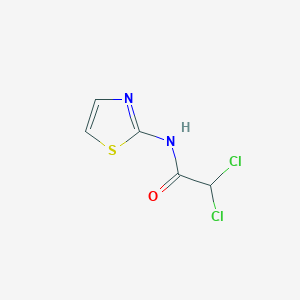


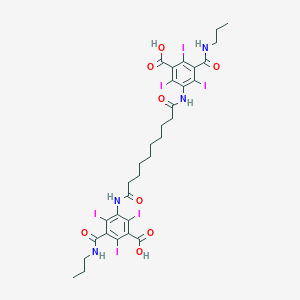
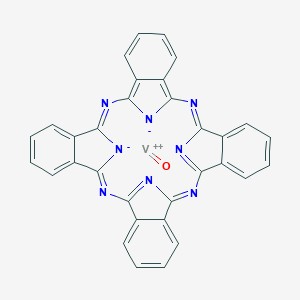





![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
